5-(1,3-Benzothiazol-2-yl)-2-furaldehyde
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Overview
Description
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is an organic compound that features a benzothiazole ring fused to a furan ring with an aldehyde functional group. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde typically involves the condensation of 2-aminothiophenol with furfural under acidic or basic conditions. One common method includes the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete condensation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 5-(1,3-Benzothiazol-2-yl)-2-furancarboxylic acid.
Reduction: 5-(1,3-Benzothiazol-2-yl)-2-furanmethanol.
Substitution: Various nitro or halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde involves its interaction with various molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzothiazol-2-yl)-2-furancarboxylic acid
- 5-(1,3-Benzothiazol-2-yl)-2-furanmethanol
- 5-(1,3-Benzothiazol-2-yl)-2-furanamine
Uniqueness
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is unique due to the presence of both the benzothiazole and furan rings, which confer distinct chemical and biological properties. The aldehyde group also provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c14-7-8-5-6-10(15-8)12-13-9-3-1-2-4-11(9)16-12/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVOYONXUGCDPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352474 |
Source
|
Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34653-56-0 |
Source
|
Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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